![molecular formula C14H16N4O3S2 B2729590 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 881933-20-6](/img/structure/B2729590.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
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Description
“N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . The 1,3,4-thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis, Characterization, and Biological Activities
Novel compounds incorporating the thiadiazole moiety have been synthesized and investigated for their biological activities, such as anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant properties. These studies highlight the importance of the thiadiazole ring and its derivatives in medicinal chemistry for their wide range of biological activities. For example, derivatives synthesized from thiadiazole analogs displayed significant anti-inflammatory and analgesic activities, showcasing their potential as leads for developing new therapeutic agents (Kothamunireddy & Galla, 2021; Abouzied et al., 2022).
Molecular Docking and Cytotoxicity
Molecular Docking Studies
These studies offer insights into the interaction between thiadiazole derivatives and biological targets. For instance, molecular docking studies of 1,3,4-thiadiazole derivatives have revealed promising binding modes against various cancer cell lines, suggesting these compounds as potential anticancer agents (Abouzied et al., 2022).
Anticancer and Antimicrobial Activities
Anticancer Properties
Research into thiadiazole derivatives has shown significant anticancer activity, particularly against human colon carcinoma and hepatocellular carcinoma cell lines, highlighting the potential of these compounds in cancer therapy (Abouzied et al., 2022).
Antimicrobial Effects
Some thiadiazole derivatives exhibit notable antimicrobial activity, including against strains of Mycobacterium tuberculosis and Mycobacterium avium, which are critical targets due to the global health burden of tuberculosis and related infections (Mamolo et al., 2001).
Electochemical and Material Science Applications
Electrochromic Materials
Thiadiazolo[3,4-c]pyridine derivatives have been studied for their electrochromic properties, offering a lower bandgap and rapid switching times, which are desirable traits for applications in smart windows and electronic displays (Ming et al., 2015).
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-10-16-17-14(22-10)15-13(19)11-4-6-12(7-5-11)23(20,21)18-8-2-3-9-18/h4-7H,2-3,8-9H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKSPCBWMSXISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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